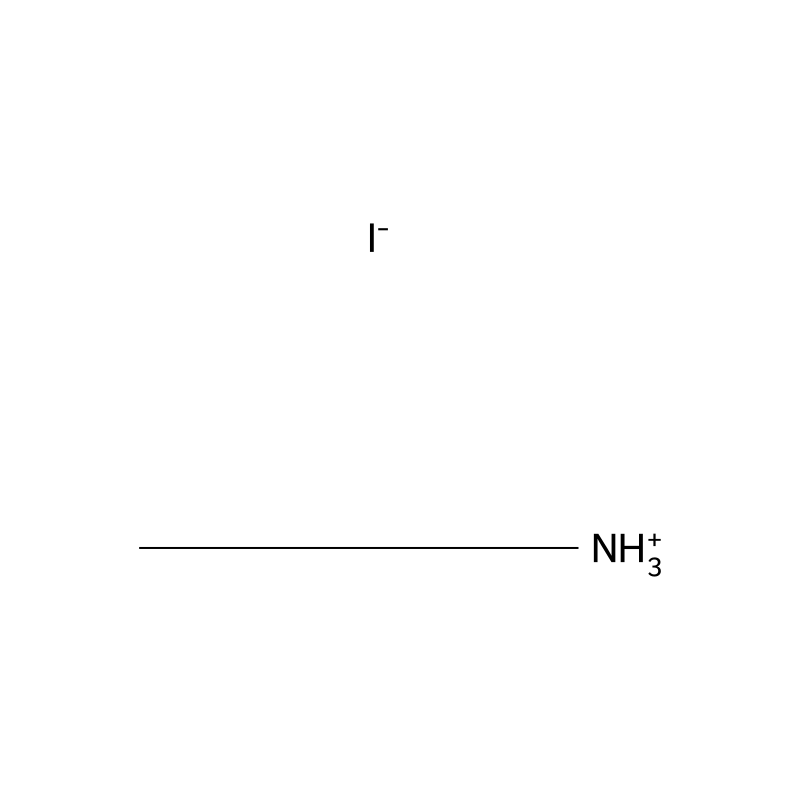

Methylammonium iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The molecular structure of methylammonium iodide reveals a dimeric arrangement where hydrogen bonding plays a crucial role in stabilizing its monomeric and dimeric forms. The compound's unique structural properties contribute to its effectiveness in forming perovskite structures, which are characterized by their three-dimensional frameworks.

Perovskite Solar Cells:

- MAI serves as a crucial precursor in the fabrication of perovskite solar cells. Perovskites are a class of materials with exceptional light-harvesting properties, making them promising candidates for next-generation solar cells. [Source: National Renewable Energy Laboratory (.gov) ]

- By combining MAI with lead iodide (PbI₂) and other elements, researchers can create perovskite films with desired characteristics for efficient solar cell operation. [Source: Advanced Materials (journal) ]

- Research efforts are ongoing to optimize the use of MAI in perovskite solar cells, focusing on aspects like improving stability and efficiency. [Source: Royal Society of Chemistry (journal) ]

Other Research Applications:

- Beyond photovoltaics, MAI finds applications in various research areas, including:

- Light-emitting diodes (LEDs): Research explores using MAI in LEDs for their potential tunable light emission properties. [Source: AIP Publishing (journal) ]

- Lasers: Similar to LEDs, MAI's light-emitting properties are being investigated for potential laser applications. [Source: Cambridge University Press (journal) ]

- Optoelectronic devices: MAI's unique characteristics are being explored for developing novel optoelectronic devices with various functionalities. [Source: MDPI (journal) ]

The general reaction for synthesizing methylammonium iodide is as follows:

- Reactants: Methylamine (CH₃NH₂) + Hydroiodic acid (HI)

- Reaction:

- Add hydroiodic acid dropwise to methylamine while stirring in an ice bath.

- Heat the mixture to 40°C for 1 hour.

- Cool to room temperature and concentrate under reduced pressure to yield a yellow oil.

- Dissolve the oil in diethyl ether to filter out impurities.

- Introduce dry hydrogen iodide gas to precipitate methylammonium iodide as a white solid.

The synthesis of methylammonium iodide can be achieved through various methods:

- Direct Reaction: The primary method involves reacting methylamine with hydroiodic acid as described above.

- Evaporative Techniques: In the context of thin-film deposition, thermal evaporation techniques are employed where methylammonium iodide is co-evaporated with lead iodide under controlled conditions to form perovskite films. This method requires careful monitoring of environmental factors such as humidity to ensure high-quality film formation .

- Mechanochemical Synthesis: A newer approach involves mechanochemical methods that allow for solvent-free synthesis, enhancing scalability and reducing environmental impact .

Methylammonium iodide is primarily utilized in:

- Photovoltaics: As a key precursor for the synthesis of perovskite solar cells, particularly methylammonium lead iodide, which demonstrates high efficiency in converting solar energy into electricity.

- Field-Effect Transistors: Its properties make it suitable for use in organic electronic devices.

- Light Emitting Diodes: Methylammonium iodide contributes to the development of efficient light-emitting materials .

| Compound | Formula | Key Features |

|---|---|---|

| Methylammonium bromide | CH₃NH₃Br | Similar structure but less effective in photovoltaics |

| Formamidinium iodide | CH(NH₂)₂I | Higher stability but different electronic properties |

| Cesium lead halides | CsPbI₃ | More stable under humidity but less efficient than perovskites |

| Ammonium iodide | NH₄I | Simpler structure but lacks versatility in applications |

Methylammonium iodide's ability to form stable perovskite structures distinguishes it from these compounds, making it essential for high-efficiency solar cell technology.

Classical Synthesis Routes

Methylamine Reaction with Hydroiodic Acid

The most widely employed method for synthesizing methylammonium iodide involves the direct reaction of methylamine with hydroiodic acid (HI). This acid-base neutralization proceeds via the following stoichiometry:

$$ \text{CH}3\text{NH}2 + \text{HI} \rightarrow \text{CH}3\text{NH}3\text{I} $$

Experimental protocols typically involve dropwise addition of 57% aqueous HI into a cooled (0°C) methylamine solution under continuous stirring [1] [4]. The exothermic reaction requires precise temperature control to prevent byproduct formation, with optimal yields achieved at molar ratios near 1:1. Post-reaction, the mixture undergoes rotary evaporation to remove water, yielding yellow-white crystals. Subsequent washing with diethyl ether via sonication eliminates residual HI and methylamine, producing high-purity methylammonium iodide [1].

Key parameters influencing yield and purity:

- Reaction temperature: Maintaining 0–5°C minimizes thermal decomposition

- HI concentration: Solutions above 50% concentration reduce aqueous byproducts

- Stirring duration: Minimum 2 hours ensures complete proton transfer [1]

Solvent Selection and Optimization

Solvent systems critically impact crystallization kinetics and final product morphology. While aqueous media dominate industrial-scale reactions, laboratory syntheses increasingly employ mixed solvent strategies:

| Solvent System | Boiling Point (°C) | Crystal Morphology | Purity (%) |

|---|---|---|---|

| Water/Ethanol | 78–100 | Plate-like | 92–95 |

| Tetrahydrofuran/Ethanol | 66–78 | Cubic | 97–99 |

| Diethyl Ether | 34.6 | Needle-like | 85–88 |

Recent advances demonstrate that tetrahydrofuran-ethanol mixtures (4:1 v/v) enable rapid solvent evaporation, producing phase-pure crystals with 99.2% purity as verified by X-ray diffraction [3]. Non-polar solvents like diethyl ether preferentially dissolve organic impurities during washing stages, though excessive use may induce crystal fracturing [1].

Advanced Purification Techniques

Recrystallization Protocols

Multi-stage recrystallization remains indispensable for achieving semiconductor-grade purity (>99.9%). The optimized procedure involves:

- Dissolving crude product in anhydrous ethanol at 60°C (solubility: 87 g/100 mL)

- Filtering through 0.22 μm PTFE membranes to remove particulate contaminants

- Cooling to −20°C at 1°C/min to induce controlled crystallization

- Vacuum drying at 70°C for 24 hours (residual solvent <0.01 wt%) [6]

Notably, slow cooling rates below −10°C produce larger single crystals (2–5 mm) with reduced defect densities compared to rapid quenching methods [1].

Purity Verification Methodologies

State-of-the-art characterization techniques provide rigorous quality control:

- X-ray photoelectron spectroscopy (XPS): Quantifies surface stoichiometry (target Pb:I ratio = 1:3)

- Ion chromatography: Detects halide impurities (Cl⁻ < 50 ppm, Br⁻ < 10 ppm)

- Thermogravimetric analysis (TGA): Measures decomposition onset temperature (ideal: 230–240°C) [5]

Recent studies employ solid-state NMR to identify trace methylamine hydroiodide (CH3NH2·HI) contaminants, which degrade perovskite film stability at concentrations above 0.3 mol% [4].

Industrial-Scale Production Considerations

Scalability Challenges

Transitioning laboratory synthesis to industrial production (100+ kg/batch) presents multiple hurdles:

- Reactor Design: Corrosion-resistant Hastelloy C-276 vessels required for HI handling

- Heat Management: Exothermic reaction demands jacketed reactors with −10°C coolant capacity

- Byproduct Recovery: Methylammonium iodide yields decrease 12–15% without HI vapor recycling systems [2]

Economic modeling reveals production costs scale non-linearly above 500 L batch sizes due to increased energy demands for solvent recovery (Table 2).

Cost-Efficiency Analysis

Breakdown of production costs per kilogram (1000 kg batch):

| Cost Component | Percentage | Key Drivers |

|---|---|---|

| Raw Materials | 58% | HI price volatility (+/−20%) |

| Energy Consumption | 27% | Rotary evaporation (65 kWh/kg) |

| Waste Treatment | 9% | Ethanol recycling efficiency |

| Labor | 6% | Automation level |

Implementing continuous flow reactors reduces energy costs by 32% compared to batch processes, though initial capital investment exceeds $2.5 million for 1000 t/year capacity [6].

Density Functional Theory Approaches

Density functional theory calculations on methylammonium iodide have employed several sophisticated computational approaches to understand its electronic structure. The most comprehensive studies have utilized the Perdew-Burke-Ernzerhof exchange-correlation functional within the generalized gradient approximation, combined with Grimme's dispersion corrections to account for van der Waals interactions [1] [2]. These calculations have been performed using the Gaussian and Augmented-Plane-Wave formalism, which provides an optimal balance between computational efficiency and accuracy for hybrid organic-inorganic systems [1].

The theoretical framework incorporates Goedecker-Teter-Hutter pseudopotentials for core-valence interactions, with the 6-31++G(2d,2p) basis set specifically applied to the methylammonium cations to ensure proper description of the organic component [1]. Supercell calculations have been performed using tetragonal unit cells with dimensions of approximately 15.383 Å × 15.383 Å × 18.036 Å, containing multiple formula units to capture the layered crystal structure characteristic of methylammonium iodide [1].

The calculated band gap using the Perdew-Burke-Ernzerhof functional yields 3.60 eV, which overestimates the experimental value of 3.12 eV [1]. This discrepancy is significantly reduced when spin-orbit coupling effects are included, bringing the calculated value closer to experimental observations by approximately 0.45 eV [1]. The inclusion of exact exchange through hybrid functionals has been shown to improve the description of the electronic structure, particularly for the conduction band states [3].

Ab Initio Molecular Dynamics Applications

Ab initio molecular dynamics simulations have provided crucial insights into the dynamic behavior of methylammonium iodide at finite temperatures. These calculations employ Born-Oppenheimer molecular dynamics in the constant temperature and pressure ensemble at 300 K and 1 bar pressure [1]. The simulations utilize time steps of 0.5 femtoseconds and extend for periods of 10-15 picoseconds to ensure adequate sampling of the configurational space [1].

The molecular dynamics trajectories reveal that methylammonium cations in the crystalline structure exhibit limited rotational motion compared to their behavior in the perovskite phase. The organic cations predominantly maintain vertical orientations along the crystallographic c-axis, with disordered methyl group orientations [1]. This restricted motion is attributed to the strong hydrogen bonding interactions between the ammonium group and the surrounding iodide ions [1].

Radial distribution function analysis from the molecular dynamics simulations demonstrates that the methylammonium-iodide interactions are characterized by well-defined coordination shells. The first nitrogen-iodide distance occurs at approximately 3.5 Å, while carbon-iodide distances are found at around 4.0 Å [1]. These structural parameters remain stable throughout the simulation, indicating that the ionic framework does not undergo significant deformation during thermal motion [1].

The molecular dynamics calculations have also been instrumental in understanding the hydrogen bonding networks. The simulations reveal that the first hydrogen bond peak for nitrogen-hydrogen-iodide interactions occurs at approximately 2.7 Å, which is shorter than the corresponding distance in methylammonium lead iodide [1]. This finding indicates stronger hydrogen bonding in the precursor compound, which has important implications for the electronic structure and stability of the material [1].

Electronic Band Structure Analysis

Valence and Conduction Band Characteristics

The electronic band structure of methylammonium iodide exhibits distinct characteristics that differentiate it from its perovskite counterpart. The valence band maximum is dominated by iodine 5p orbitals, which form sharp features in the density of states rather than the broad, dispersed bands observed in lead halide perovskites [1] [4]. These sharp features arise from the absence of hybridization with lead orbitals, resulting in localized electronic states on the iodide ions [1].

The valence band structure shows prominent peaks corresponding to different orbital contributions. The region from 2.5 to 5.5 eV below the Fermi level is characterized by iodine 5p states, while deeper levels at 8, 10.5, and 12.5 eV correspond to methylammonium molecular orbitals [3]. The iodine 5s states appear at approximately 11.4 eV, exhibiting strong coupling with nitrogen orbitals from the organic cations [1].

The conduction band minimum is primarily composed of methylammonium molecular orbitals, particularly those arising from sigma bonding in the sp³ hybridized carbon and nitrogen atoms [1]. This contrasts sharply with lead halide perovskites, where the conduction band is dominated by lead 6p states [4]. The conduction band density of states shows a broad feature starting at approximately -2 eV with a peak around -5 eV, corresponding to the lowest unoccupied molecular orbitals of the organic cations [1].

A significant characteristic of methylammonium iodide is the presence of sharp features in the density of states at the band edges, unlike the unusually low density of states observed at the valence band maximum of lead halide perovskites [4]. This difference is attributed to the absence of strong orbital hybridization between different atomic species in the absence of lead atoms [1].

Comparison with Related Perovskite Precursors

The electronic structure of methylammonium iodide shows substantial differences when compared to its perovskite derivatives and other halide precursors. The band gap of 3.12 eV is significantly larger than that of methylammonium lead iodide (1.55 eV), reflecting the absence of lead-iodide orbital hybridization that characterizes the perovskite structure [1] [4]. This difference in band gap is primarily attributed to the lack of lead 6p states in the conduction band and the reduced mixing of iodine p orbitals with metal states in the valence band [1].

Comparative analysis with cesium lead bromide and methylammonium lead bromide reveals that the presence of lead atoms fundamentally alters the electronic structure through strong spin-orbit coupling effects and orbital hybridization [4]. In methylammonium iodide, the absence of heavy metal atoms results in negligible spin-orbit coupling contributions, leading to a more straightforward electronic structure dominated by the individual components [1].

The density of states characteristics also differ significantly between methylammonium iodide and perovskite precursors. While lead halide perovskites exhibit strong band dispersion and low density of states at the valence band maximum due to lead-halide antibonding coupling, methylammonium iodide shows sharp, well-defined peaks indicative of localized electronic states [4]. This difference has important implications for charge transport properties and optical absorption characteristics [4].

Precursor evolution studies have shown that the incorporation of lead ions during perovskite formation results in dramatic changes to the electronic structure. The iodoplumbate complexes that form during synthesis exhibit intermediate electronic properties between the simple halide precursors and the final perovskite structure [5]. These complexes show increasing orbital hybridization as the lead coordination number increases, ultimately leading to the characteristic electronic structure of the three-dimensional perovskite [5].

Chemical Bonding Mechanisms

Hydrogen Bonding Networks

The hydrogen bonding network in methylammonium iodide represents a fundamental aspect of its structural stability and electronic properties. The methylammonium cations form extensive hydrogen bonds with the surrounding iodide ions through their ammonium group, with the nitrogen-hydrogen-iodide interactions being the primary stabilizing force [1] [6]. These hydrogen bonds are characterized by distances of approximately 2.7 Å, which are significantly shorter than those observed in the perovskite phase [1].

The hydrogen bonding patterns in methylammonium iodide can be categorized into two distinct types based on geometric considerations. The primary hydrogen bonding motif involves the formation of multiple hydrogen bonds between the ammonium group hydrogens and neighboring iodide ions, with typical bond energies and lengths consistent with moderate-strength hydrogen bonds [6]. Analysis of the electron density at hydrogen bond critical points confirms that these interactions satisfy the criteria for genuine hydrogen bonding, with bond lengths and energies comparable to those found in other halide systems [6].

The influence of hydrogen bonding on the electronic structure is particularly evident in the nitrogen K-edge X-ray absorption spectra, where the bonding interactions manifest as specific spectral features [1]. The strong hydrogen bonding in methylammonium iodide results in modifications to the nitrogen valence orbital composition, with increased mixing between nitrogen p orbitals and iodine p states [1]. This orbital mixing is more pronounced than in the perovskite phase, reflecting the stronger localized interactions in the precursor compound [1].

Temperature-dependent studies of the hydrogen bonding network reveal that these interactions remain stable across a wide temperature range, with minimal changes in bond lengths and coordination patterns observed during molecular dynamics simulations [1]. The stability of the hydrogen bonding network is attributed to the layered crystal structure, which provides an optimal geometric arrangement for maximizing hydrogen bonding interactions while minimizing steric hindrance [1].

Ionic Interaction Dynamics

The ionic interactions in methylammonium iodide extend beyond simple electrostatic attraction to include complex many-body effects arising from the polarizable nature of the iodide ions and the molecular character of the organic cations [7]. Nuclear magnetic resonance studies have revealed that the methylammonium cations exhibit biaxial rotational motion, with similar interaction strengths for both the methyl and ammonium groups with the inorganic framework [7]. This motion becomes increasingly isotropic as temperature increases, ultimately dominating the spin-lattice relaxation behavior of the organic component [7].

The ionic interaction dynamics are characterized by strong correlations between the organic cations and the halide framework, as evidenced by cross-relaxation effects observed in multinuclear nuclear magnetic resonance experiments [7]. These correlations arise from the coupling between the electric field gradients generated by the organic cations and the quadrupolar nuclei of the halide ions [7]. The strength of these interactions is reflected in the relatively long correlation times observed for rotational motion, indicating that the organic cations are not freely rotating but are subject to significant orientational constraints [7].

Ion migration studies have revealed that iodide ions in methylammonium iodide exhibit limited mobility compared to their behavior in the perovskite phase [8]. The migration mechanism involves interstitial pathways that are facilitated by the off-center positioning of the methylammonium cations, which creates gate-opening mechanisms for ionic motion [8]. However, the activation energies for ion migration are considerably higher than those observed in the three-dimensional perovskite structure, reflecting the more constrained ionic environment [8].

The ionic interaction dynamics are also influenced by the formation of molecular complexes between the organic and inorganic components. Computational studies have identified the formation of contact ion pairs and more complex aggregates that are stabilized by a combination of electrostatic interactions and hydrogen bonding [9]. These molecular complexes exhibit distinct electronic properties compared to the separated ionic components, with implications for the overall conductivity and stability of the material [9].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant